N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE
Description
N-Cyclopropyl-2-{[(1,2-oxazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a cyclopropyl carboxamide group at position 5 and a sulfanyl-linked 1,2-oxazole moiety at position 2. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The benzothiazole scaffold is frequently employed in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions with biological targets . The sulfanyl bridge and oxazole substituent may enhance solubility and target binding, as seen in structurally related compounds .
Properties
IUPAC Name |
N-cyclopropyl-2-(1,2-oxazol-3-ylmethylsulfanyl)-1,3-benzothiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-14(16-10-2-3-10)9-1-4-13-12(7-9)17-15(22-13)21-8-11-5-6-20-18-11/h1,4-7,10H,2-3,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHQSAXBAZADOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)SC(=N3)SCC4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving hydroxylamine and an appropriate diketone.
Attachment of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to introduce the cyclopropyl moiety.
Final Coupling: The final step involves coupling the oxazole and benzothiazole intermediates using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Sulfanyl Linkages
Compounds containing sulfanyl (S-CH₂) linkages and heterocyclic motifs exhibit notable bioactivity. For example:
*Note: Direct biological data for the target compound are unavailable in the provided evidence. Comparisons are inferred from structural analogues.
- Sulfanyl-Acetamide Derivatives (): Compounds like 8q demonstrated α-glucosidase inhibition (IC₅₀ = 49.71 µM), outperforming some standards.
- Benzofuran-Sulfonamide Hybrids (): These compounds leverage sulfonamide linkages for antiviral activity. The target’s sulfanyl bridge may similarly enhance pharmacokinetic properties, though its benzothiazole core could offer greater rigidity compared to benzofuran .
Heterocyclic Systems with Enzyme Inhibitory Potential
The benzothiazole moiety in the target compound is analogous to benzodiazepine derivatives (e.g., methylclonazepam in ), which exhibit neurological activity. However, the target’s oxazole substituent may confer distinct selectivity, as oxazole rings are known to modulate kinase and protease interactions .
Key Research Findings and Hypotheses
Enzyme Inhibition Potential: Based on , the target’s sulfanyl and oxazole groups may position it as a moderate α-glucosidase or cholinesterase inhibitor, though experimental validation is required.
Antiviral Activity: Structural parallels to ’s benzofuran derivatives suggest possible antiviral applications, particularly against RNA viruses.
Metabolic Stability: The cyclopropyl group may reduce oxidative metabolism, enhancing bioavailability compared to non-cyclopropyl analogues .
Biological Activity
N-Cyclopropyl-2-{[(1,2-oxazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole core, an oxazole ring, and a cyclopropyl group. The molecular formula is , with a molecular weight of 264.37 g/mol. Its structural characteristics are crucial for its biological activity.
Research indicates that compounds similar to this compound can activate procaspase-3, leading to apoptosis in cancer cells. This mechanism is significant as procaspase-3 is a critical regulator in the apoptotic pathway.
Key Findings:
- Procaspase-3 Activation : Studies show that benzothiazole derivatives can activate procaspase-3 effectively, with certain derivatives exhibiting EC50 values as low as 0.31 µM against various cancer cell lines .
- Selectivity : The presence of specific functional groups within the compound enhances selectivity towards cancer cells over normal cells, minimizing off-target effects .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Benzothiazole Core | Essential for anticancer activity |
| Oxazole Ring | Contributes to the binding affinity with target proteins |
| Cyclopropyl Group | Enhances lipophilicity and cellular uptake |
Case Studies
Several studies have evaluated the biological activity of similar benzothiazole derivatives:
-
In Vitro Anticancer Activity : A series of benzothiazole derivatives were tested against different cancer cell lines (e.g., U937 and MCF-7). Compounds demonstrated moderate to excellent cytotoxicity with IC50 values ranging from 0.24 µM to 0.92 µM .
Compound Cell Line IC50 (µM) 18e NCI-H226 0.31 18e SK-N-SH 0.41 18e MDA-MB-231 0.35 - Mechanistic Studies : Further investigations revealed that the activation of procaspase-3 was a key mechanism through which these compounds induced apoptosis in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
